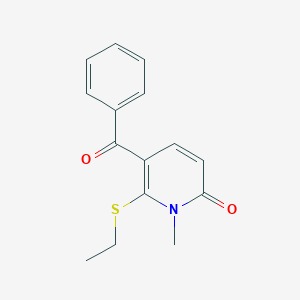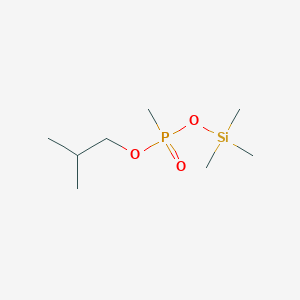
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester is a chemical compound with the molecular formula C8H21O3PSi. It is a member of the organophosphorus compounds, which are widely used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is particularly notable for its role as a precursor in the synthesis of other organophosphorus compounds.
Méthodes De Préparation
The synthesis of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester typically involves the reaction of hydrophosphoryl compounds with silylating reagents. Common silylating reagents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Analyse Des Réactions Chimiques
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and hydrolyzing agents such as water or methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds, which are important in organic synthesis and catalysis.
Biology: Organophosphorus compounds, including this ester, are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Some derivatives of phosphonic acid are investigated for their potential use as antiviral and anticancer agents.
Industry: This compound is used in the production of materials such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester involves the interaction of its phosphorus atom with various molecular targets. The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate .
Comparaison Avec Des Composés Similaires
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in synthetic applications .
Propriétés
Numéro CAS |
199116-09-1 |
|---|---|
Formule moléculaire |
C8H21O3PSi |
Poids moléculaire |
224.31 g/mol |
Nom IUPAC |
trimethyl-[methyl(2-methylpropoxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H21O3PSi/c1-8(2)7-10-12(3,9)11-13(4,5)6/h8H,7H2,1-6H3 |
Clé InChI |
YKENHQTWUXRYMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
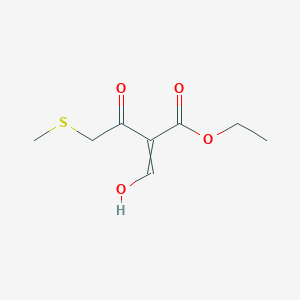
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)

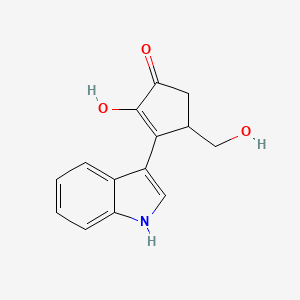
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
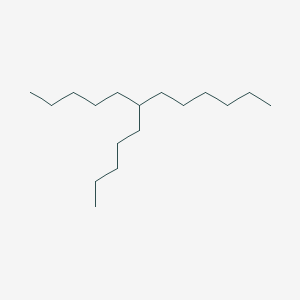
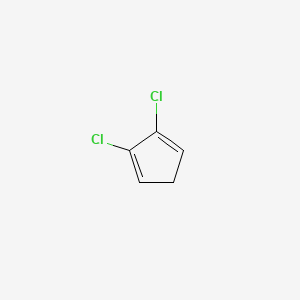
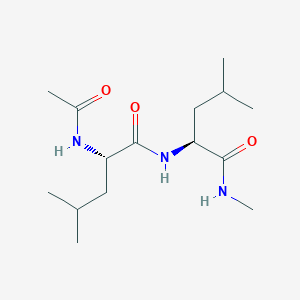
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
